molecular formula C19H20N2O2S2 B2392875 4-ethyl-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide CAS No. 863511-79-9

4-ethyl-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide

Cat. No.: B2392875
CAS No.: 863511-79-9
M. Wt: 372.5
InChI Key: BQSSSFUCUXRRCP-UHFFFAOYSA-N
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Description

4-ethyl-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of the thiazole ring and the sulfonamide group makes this compound of significant interest in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Phenyl Group: The phenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Sulfonamide Group: The sulfonamide group is formed by reacting the thiazole derivative with benzenesulfonyl chloride in the presence of a base such as triethylamine.

    Ethylation: The final step involves the ethylation of the amine group using ethyl iodide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

4-ethyl-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-ethyl-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the ethyl group and the phenylthiazole moiety enhances its potential as a multifunctional agent in medicinal chemistry.

Properties

IUPAC Name

4-ethyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S2/c1-2-15-8-10-18(11-9-15)25(22,23)20-13-12-17-14-24-19(21-17)16-6-4-3-5-7-16/h3-11,14,20H,2,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQSSSFUCUXRRCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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